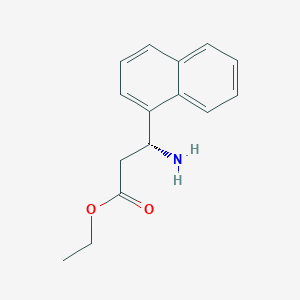
Allyl hydrogen disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl hydrogen disulfide is an organosulfur compound with the molecular formula C₃H₆S₂. It is a derivative of garlic and other plants in the genus Allium. This compound is known for its distinctive garlic-like odor and is one of the many sulfur-containing compounds that contribute to the characteristic smell and health benefits of garlic .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl hydrogen disulfide can be synthesized through various methods. One common approach involves the reaction of allyl halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at elevated temperatures (60-70°C). This method is efficient and scalable, making it suitable for both laboratory and industrial production .
Industrial Production Methods: In industrial settings, this compound is often produced by the oxidative coupling of thiols. Thiols are readily oxidized by various oxidants to form disulfides. Molecular oxygen is frequently used as an oxidant due to its abundance and non-toxic nature. This method is advantageous as it provides high yields and is environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Allyl hydrogen disulfide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form compounds such as allicin.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in substitution reactions where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracetic acid are commonly used oxidants.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Allicin and other higher-order sulfur compounds.
Reduction: Thiols.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
Allyl hydrogen disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other sulfur-containing compounds.
Biology: It has been studied for its antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of allyl hydrogen disulfide involves its interaction with various molecular targets and pathways:
Anticancer Activity: It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell death.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Comparison with Similar Compounds
Allyl hydrogen disulfide is unique among similar compounds due to its specific structure and properties. Similar compounds include:
Diallyl disulfide: Another garlic-derived compound with similar health benefits but different molecular structure.
Diallyl trisulfide: Contains an additional sulfur atom, which may enhance its biological activity.
Allyl methyl disulfide: A related compound with a methyl group instead of a hydrogen atom.
These compounds share some common properties but differ in their specific biological activities and applications.
Properties
CAS No. |
193625-54-6 |
|---|---|
Molecular Formula |
C3H6S2 |
Molecular Weight |
106.21 g/mol |
IUPAC Name |
3-(disulfanyl)prop-1-ene |
InChI |
InChI=1S/C3H6S2/c1-2-3-5-4/h2,4H,1,3H2 |
InChI Key |
VVYGQCSDUHWFGO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


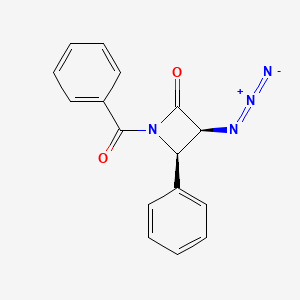
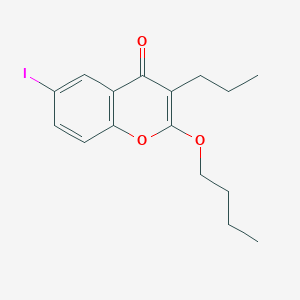
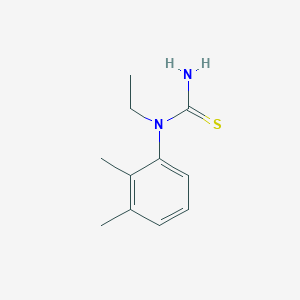
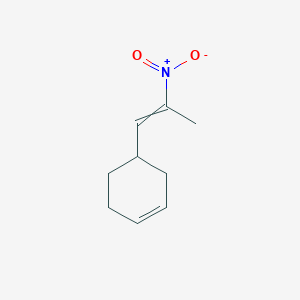

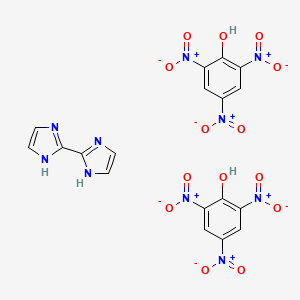
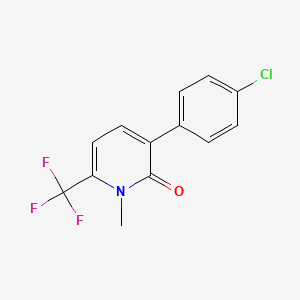
![octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene](/img/structure/B12567022.png)
![2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene](/img/structure/B12567029.png)
![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)
![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)

![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)
